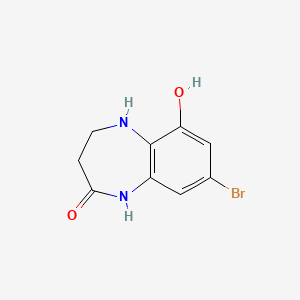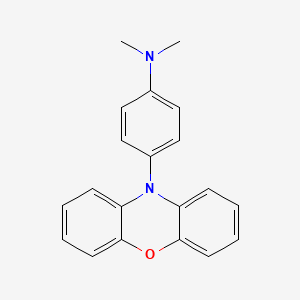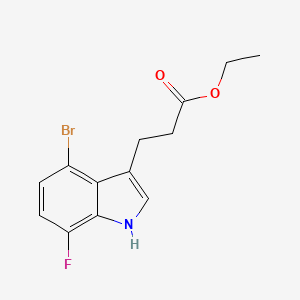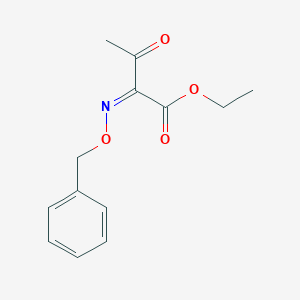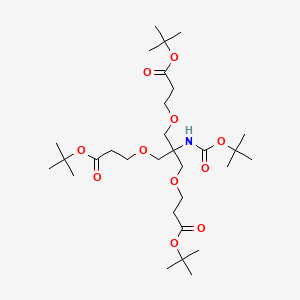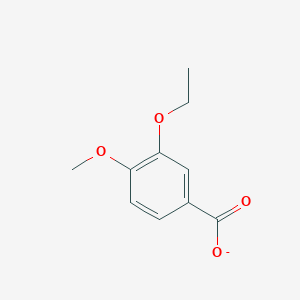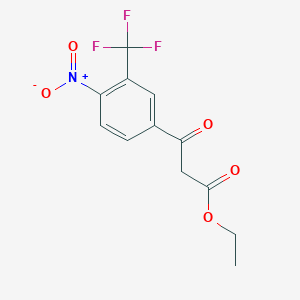
Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 4-nitro-3-(trifluoromethyl)benzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) as nucleophiles.
Major Products Formed
Reduction: 3-(4-amino-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.
Diflunisal Carboxamides: Contains similar structural motifs and is used in anti-inflammatory applications.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, showcasing the versatility of the trifluoromethyl group.
Uniqueness
Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H10F3NO5 |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
ethyl 3-[4-nitro-3-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10F3NO5/c1-2-21-11(18)6-10(17)7-3-4-9(16(19)20)8(5-7)12(13,14)15/h3-5H,2,6H2,1H3 |
Clave InChI |
ZVPCXHLSIYPMOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
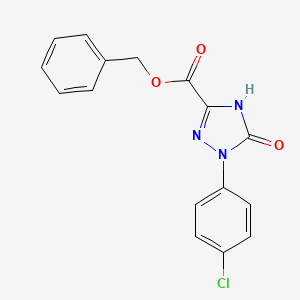
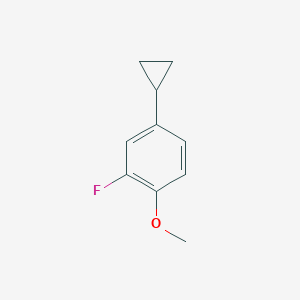
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
